

Understanding the basic principles of Acid Violet 49 staining

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Compound of Interest

Compound Name: Acid Violet 49

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An In-depth Technical Guide to Acid Violet 49 Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with **Acid Violet 49**, a dye commonly known in biochemical contexts as Coomassie Brilliant Blue. It is intended to serve as a technical resource for professionals in research and drug development.

Core Principles of Staining

Acid Violet 49, widely recognized in laboratory settings as Coomassie Brilliant Blue R-250, is an anionic triphenylmethane dye used extensively for the visualization and quantification of proteins.^{[1][2]} Its staining mechanism is based on a non-covalent, electrostatic interaction with proteins, primarily with basic amino acid residues such as arginine, lysine, and histidine.^{[3][4]}
^[5]

Under acidic conditions, the dye donates a proton to the basic groups of the protein, inducing a conformational change in the dye molecule. This binding event causes a color shift; the dye in its unbound, cationic state is reddish-brown (with a maximum absorbance around 465 nm), while the protein-bound, anionic form is a stable, brilliant blue (with a maximum absorbance

around 595 nm).[3][4] The intensity of the blue color is directly proportional to the amount of protein present, which forms the basis for quantitative protein assays like the Bradford assay.[4]

In gel staining, the process involves three key stages:

- **Fixation:** An acidic alcohol solution is used to precipitate proteins within the gel matrix, preventing their diffusion out of the gel.[6]
- **Staining:** The gel is incubated in a solution containing the dye, allowing it to bind to the fixed proteins.[1][7]
- **Destaining:** A similar acidic alcohol solution, without the dye, is used to remove unbound dye from the gel background, revealing the blue protein bands against a clear background.[1][7]

Quantitative Data and Specifications

The following table summarizes key quantitative and technical information for **Acid Violet 49** (Coomassie Brilliant Blue R-250).

Property	Value	References
Synonyms	Coomassie Brilliant Blue R-250, Acid Blue 83, C.I. 42660	[2][8][9]
CAS Number	1694-09-3	[10][11][12]
Molecular Formula	C ₃₉ H ₄₀ N ₃ NaO ₆ S ₂	[10][11][13]
Molecular Weight	733.87 g/mol	[11][12][13]
Appearance	Violet or Bluish-Brown Powder	[10][12]
Absorbance Max (Unbound)	~465 nm (Reddish-Brown)	[3]
Absorbance Max (Protein-Bound)	~595 nm (Blue)	[3]
Detection Limit (Gels)	0.1 - 0.5 µg per band	[5]

Experimental Protocols

Below are detailed methodologies for the common application of staining proteins in polyacrylamide gels.

This protocol is a widely used method for the sensitive detection of protein bands following SDS-PAGE.

A. Reagents and Solutions

- Fixative/Destain Solution:
 - Methanol: 30-40%
 - Glacial Acetic Acid: 10%
 - Deionized Water: 50-60%
 - To prepare 1 L: Combine 400 mL methanol, 100 mL glacial acetic acid, and 500 mL deionized water.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Staining Solution (0.1% w/v):
 - Coomassie Brilliant Blue R-250: 1 g
 - Methanol: 400 mL
 - Glacial Acetic Acid: 100 mL
 - Deionized Water: 500 mL
 - Procedure: Dissolve 1 g of CBB R-250 powder in 400 mL of methanol. Add 500 mL of deionized water and 100 mL of glacial acetic acid. Stir until fully dissolved and filter through Whatman No. 1 paper to remove any particulates.[\[6\]](#)[\[7\]](#)

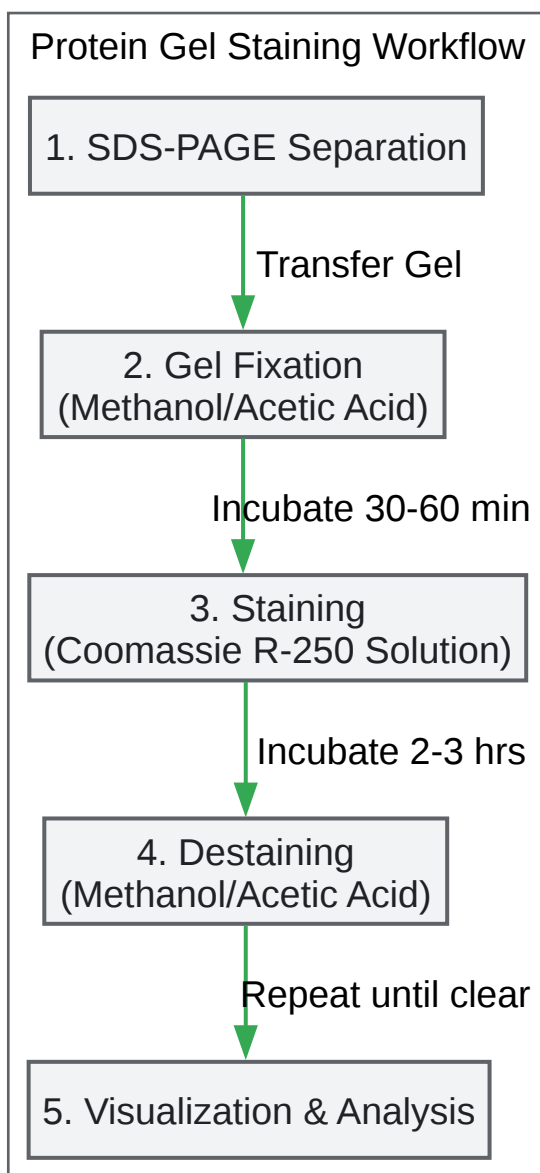
B. Staining Procedure

- Post-Electrophoresis: After electrophoresis is complete, carefully remove the polyacrylamide gel from the glass plates.

- **Fixation:** Place the gel in a clean staining tray and add enough Fixative Solution to fully submerge it. Incubate for at least 30-60 minutes on a gentle shaker. This step removes SDS and fixes the proteins.^{[1][14]} For thicker gels, a longer fixation time may be necessary.
- **Staining:** Decant the Fixative Solution. Add the Staining Solution, ensuring the gel is completely covered. Incubate with gentle agitation for at least 2-3 hours at room temperature.^[1] For low-abundance proteins, staining can be performed overnight.
- **Destaining:** Remove the Staining Solution (which can often be reused). Add fresh Destain Solution and incubate with gentle agitation.^[1]
- **Background Clearing:** Replace the Destain Solution every 1-2 hours until the background of the gel is clear and the protein bands are sharply defined. To accelerate destaining, a piece of laboratory wipe or sponge can be placed in a corner of the tray to absorb free dye.^[7]
- **Storage:** Once sufficiently destained, the gel can be stored in a 5-7% acetic acid solution or deionized water at 4°C.^[14]

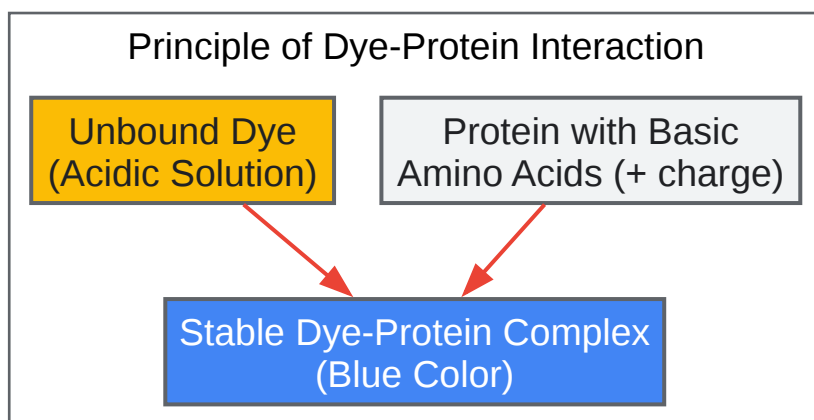
Mandatory Visualizations

The following diagrams illustrate the logical workflow of protein gel staining and the fundamental principle of the dye-protein interaction.



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Caption: A typical experimental workflow for staining proteins in polyacrylamide gels.



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Caption: The binding of **Acid Violet 49** to proteins under acidic conditions.

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